![molecular formula C23H23N7O B2948441 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone CAS No. 920390-72-3](/img/structure/B2948441.png)
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
Scientific Research Applications
Antifungal Activity
Triazole derivatives have been synthesized and evaluated for their antifungal activity against various species such as Cryptococcus and Candida .
Antibacterial Potential
Compounds with triazole moieties have been tested for their antibacterial potential against bacteria like S. aureus and E. coli .
Antimicrobial Activities
Synthesized 1,2,3-triazoles underwent testing for antimicrobial activities against fungal strains like Candida albicans and Rhizopus oryzae .
Antiproliferative Agents
Some triazole derivatives have been evaluated as antiproliferative agents against human cancer cell lines .
Biological/Pharmacophoric Properties
Triazole systems have been focused on for their biological/pharmacophoric properties in drug development .
A3 Adenosine Receptor Antagonists
Triazolo pyrimidin derivatives have been used in the synthesis and molecular modeling studies of new selective A3 adenosine receptor antagonists .
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in various types of cancer . Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its substrates
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . Therefore, its inhibition can lead to cell cycle arrest, preventing the replication of cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant anti-proliferative effects, particularly against MCF-7 and HCT-116 cancer cell lines . This results in a decrease in the growth of these cancer cells . Some of the compounds even showed superior cytotoxic activities against these cell lines compared to the control drug, sorafenib .
properties
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O/c31-20(15-18-7-3-1-4-8-18)28-11-13-29(14-12-28)22-21-23(25-17-24-22)30(27-26-21)16-19-9-5-2-6-10-19/h1-10,17H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJQAZVWYKNVBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylethanone |
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